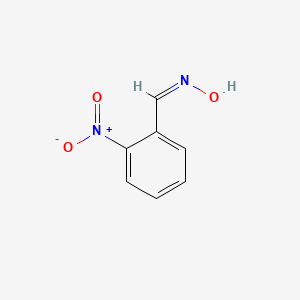
4-(Methoxycarbonyl)bromobenzene-2,3,5,6-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxycarbonyl)bromobenzene-2,3,5,6-d4 is a deuterated derivative of 4-(Methoxycarbonyl)bromobenzene. This compound is characterized by the presence of deuterium atoms at the 2, 3, 5, and 6 positions on the benzene ring, replacing the hydrogen atoms. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties, making such compounds valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)bromobenzene-2,3,5,6-d4 typically involves the deuteration of 4-(Methoxycarbonyl)bromobenzene. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the compound can be synthesized by reacting 4-(Methoxycarbonyl)bromobenzene with deuterated solvents or reagents such as deuterated sulfuric acid (D2SO4) or deuterated acetic acid (CD3COOD) under controlled temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high yields and purity. The process may include multiple steps of purification, such as distillation and crystallization, to isolate the desired deuterated product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methoxycarbonyl)bromobenzene-2,3,5,6-d4 can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxycarbonyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-(Methoxycarbonyl)bromobenzene-2,3,5,6-d4 is used in various scientific research applications due to its unique properties:
Chemistry: It is used as a labeled compound in mechanistic studies and reaction tracking.
Biology: It serves as a tracer in metabolic studies and enzyme kinetics.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: It is utilized in the synthesis of advanced materials and as a precursor in the production of other deuterated compounds.
Mecanismo De Acción
The mechanism of action of 4-(Methoxycarbonyl)bromobenzene-2,3,5,6-d4 depends on the specific application. In general, the presence of deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect. This effect can lead to slower reaction rates for deuterated compounds compared to their non-deuterated counterparts, which can be advantageous in certain applications, such as drug development, where slower metabolism can result in longer-lasting effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Methoxycarbonyl)bromobenzene: The non-deuterated version of the compound.
4-(Methoxycarbonyl)chlorobenzene: A similar compound with a chlorine atom instead of bromine.
4-(Methoxycarbonyl)fluorobenzene: A similar compound with a fluorine atom instead of bromine.
Uniqueness
4-(Methoxycarbonyl)bromobenzene-2,3,5,6-d4 is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This makes it valuable in applications where isotopic labeling is required, such as in mechanistic studies, metabolic tracing, and the development of deuterated drugs with improved properties.
Propiedades
IUPAC Name |
methyl 4-bromo-2,3,5,6-tetradeuteriobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3/i2D,3D,4D,5D |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNGTXVOZOWWKM-QFFDRWTDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])[2H])Br)[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B8120927.png)

![(1S,3S,4S,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B8120943.png)




![[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl] 2-phenoxyacetate](/img/structure/B8120985.png)


